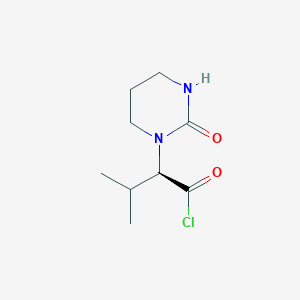
3-(2-Iodoethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Iodoethyl)pyridine: is an organic compound that belongs to the class of pyridine derivatives Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodoethyl)pyridine typically involves the reaction of pyridine with an appropriate iodoalkane under specific conditions. One common method is the nucleophilic substitution reaction where pyridine reacts with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Iodoethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the iodo group can lead to the formation of ethylpyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products:
Substitution Reactions: Products include azidoethylpyridine, thioethylpyridine, and alkoxyethylpyridine.
Oxidation Reactions: The major product is this compound N-oxide.
Reduction Reactions: The major product is 3-ethylpyridine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2-Iodoethyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized pyridines.
Biology: In biological research, this compound is used in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound and its derivatives are investigated for their pharmacological properties. They are explored as potential therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and advanced materials. Its unique chemical properties make it a valuable intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Iodoethyl)pyridine and its derivatives depends on their specific applications. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, and nucleic acids. The iodoethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. For example, in enzyme inhibition, the compound may form covalent bonds with the active site residues, thereby blocking the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Bromoethyl)pyridine
- 3-(2-Chloroethyl)pyridine
- 3-(2-Fluoroethyl)pyridine
Comparison:
- 3-(2-Iodoethyl)pyridine is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This results in distinct reactivity and binding properties.
- 3-(2-Bromoethyl)pyridine and 3-(2-Chloroethyl)pyridine are less reactive in nucleophilic substitution reactions compared to the iodo derivative.
- 3-(2-Fluoroethyl)pyridine has a stronger carbon-halogen bond, making it less reactive in certain chemical transformations.
Eigenschaften
Molekularformel |
C7H8IN |
|---|---|
Molekulargewicht |
233.05 g/mol |
IUPAC-Name |
3-(2-iodoethyl)pyridine |
InChI |
InChI=1S/C7H8IN/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
JRMUUDPTFZHBNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


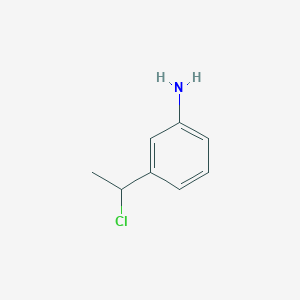
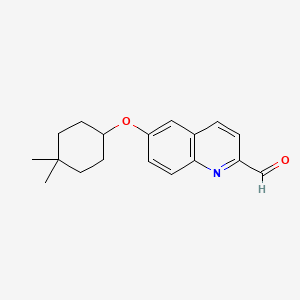

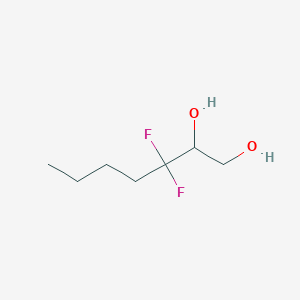
![Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)

![N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13885088.png)
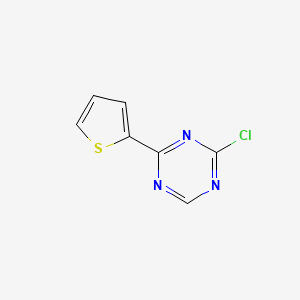

![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
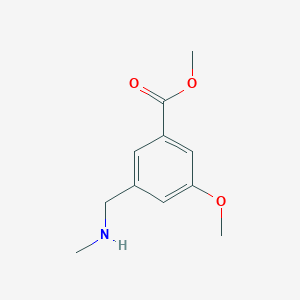
![2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13885114.png)
![7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)
